1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea
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Overview
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylthiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired thiourea derivative. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiourea derivatives.
Scientific Research Applications
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA
- N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA
- N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-AMINOPHENYL)THIOUREA
Uniqueness
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(4-NITROPHENYL)THIOUREA is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. Additionally, the nitrophenyl group contributes to its distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C14H17N5O2S/c1-3-18-10(2)11(9-16-18)8-15-14(22)17-12-4-6-13(7-5-12)19(20)21/h4-7,9H,3,8H2,1-2H3,(H2,15,17,22) |
InChI Key |
UNGOKCKIWJIFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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